Optical HOMO–LUMO Gap: DHDAP Exhibits a 0.97 eV Wider Band Gap than Fully Aromatic DAP
In a direct head-to-head comparison using UV-vis spectroscopy in CH₂Cl₂, 6,13-dihydrodibenzo[b,i]phenazine (DHDAP) exhibits an optical HOMO–LUMO gap (Eg) of 2.90 eV, derived from the absorption onset. Its fully aromatic congener, dibenzo[b,i]phenazine (DAP), shows a substantially narrower gap of 1.93 eV [1]. The 0.97 eV (≈50%) wider band gap of DHDAP translates to transparency deeper into the visible region (λmax 414 nm vs 615 nm for DAP), making the dihydro compound distinctly better suited for wide-band-gap semiconductor applications where visible-light absorption must be minimized [1].
| Evidence Dimension | Optical HOMO–LUMO gap (Eg) from UV-vis absorption onset |
|---|---|
| Target Compound Data | 2.90 eV (DHDAP, 6,13-dihydrodibenzo[b,i]phenazine) |
| Comparator Or Baseline | 1.93 eV (DAP, fully aromatic dibenzo[b,i]phenazine) |
| Quantified Difference | ΔEg = +0.97 eV (DHDAP band gap is 50% larger than DAP) |
| Conditions | CH₂Cl₂ solution; Eg calculated from onset of longest-wavelength absorption band; ferrocene internal standard for CV-derived HOMO/LUMO |
Why This Matters
A wider band gap directly determines transparency window and dielectric behavior; users requiring a wide-gap azaacene for transparent electronics or host matrices should select DHDAP over DAP.
- [1] Hauschild, M.; Borkowski, M.; Dral, P. O.; Marszalek, T.; Hampel, F.; Xie, G.; Freudenberg, J.; Bunz, U. H. F.; Kivala, M. 5,7,12,14-Tetraphenyl-Substituted 6,13-Diazapentacenes as Versatile Organic Semiconductors: Characterization in Field Effect Transistors. Organic Materials 2020, 2 (3), 204–213 (Table 1). View Source
